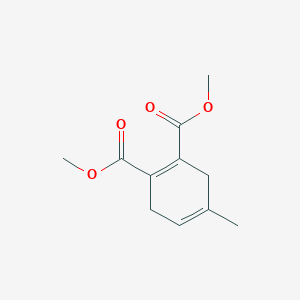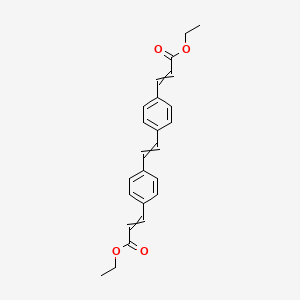
Oxytocin, 2-L-dopa-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin, 2-L-dopa- is a compound that combines the properties of oxytocin and L-DOPA. Oxytocin is a neuropeptide hormone known for its role in social bonding, childbirth, and lactation, while L-DOPA is a precursor to dopamine, a neurotransmitter involved in movement and reward mechanisms. The combination of these two compounds aims to leverage the benefits of both, potentially enhancing their individual effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 2-L-dopa- involves the conjugation of oxytocin with L-DOPA. This process typically requires the activation of the carboxyl group of L-DOPA, followed by its coupling with the amino group of oxytocin. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of oxytocin, 2-L-dopa- would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.
化学反応の分析
Types of Reactions
Oxytocin, 2-L-dopa- can undergo various chemical reactions, including:
Oxidation: L-DOPA can be oxidized to form dopaquinone, which can further react to produce reactive oxygen species (ROS) .
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substitution reactions can occur, particularly involving the amino and hydroxyl groups of L-DOPA.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-DOPA can lead to the formation of dopaquinone and other ROS, while reduction can yield dihydroxyphenylalanine derivatives.
科学的研究の応用
Oxytocin, 2-L-dopa- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.
Biology: Investigated for its role in modulating social behaviors and neurochemical pathways.
Medicine: Explored for potential therapeutic applications in treating conditions like Parkinson’s disease and social anxiety disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of oxytocin, 2-L-dopa- involves the activation of specific receptors and pathways associated with both oxytocin and L-DOPA. Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors that trigger intracellular signaling pathways, leading to increased calcium levels and subsequent physiological responses . L-DOPA, on the other hand, is converted to dopamine in the brain, where it activates dopamine receptors and influences reward and movement pathways .
類似化合物との比較
Similar Compounds
Oxytocin: A neuropeptide hormone involved in social bonding and reproductive functions.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and movement mechanisms.
Uniqueness
Oxytocin, 2-L-dopa- is unique in that it combines the properties of both oxytocin and L-DOPA, potentially enhancing their individual effects. This combination allows for the modulation of both social and motor functions, making it a promising compound for various therapeutic applications.
特性
CAS番号 |
59845-47-5 |
|---|---|
分子式 |
C43H66N12O13S2 |
分子量 |
1023.2 g/mol |
IUPAC名 |
1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,4-dihydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O13S2/c1-5-21(4)35-42(67)49-24(9-11-32(45)58)38(63)51-27(16-33(46)59)39(64)53-28(43(68)55-12-6-7-29(55)41(66)52-25(13-20(2)3)37(62)48-17-34(47)60)19-70-69-18-23(44)36(61)50-26(40(65)54-35)14-22-8-10-30(56)31(57)15-22/h8,10,15,20-21,23-29,35,56-57H,5-7,9,11-14,16-19,44H2,1-4H3,(H2,45,58)(H2,46,59)(H2,47,60)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)/t21-,23-,24-,25-,26-,27-,28-,29?,35?/m0/s1 |
InChIキー |
RFGZCPSUVUTJFB-SAFLANMPSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
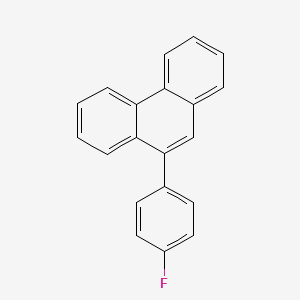
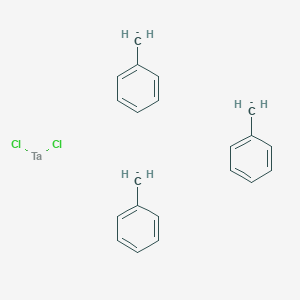
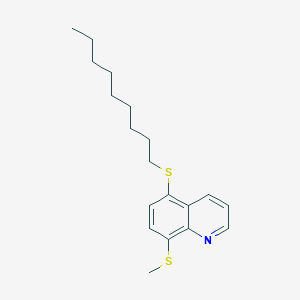

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
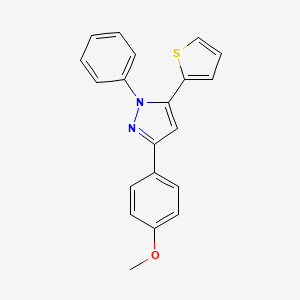
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
